Benzo[d]isothiazole-4-carbonitrile
CAS No.:
Cat. No.: VC18303923
Molecular Formula: C8H4N2S
Molecular Weight: 160.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4N2S |
|---|---|
| Molecular Weight | 160.20 g/mol |
| IUPAC Name | 1,2-benzothiazole-4-carbonitrile |
| Standard InChI | InChI=1S/C8H4N2S/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H |
| Standard InChI Key | NGLJLFCWOJBZNF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C=NSC2=C1)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
Benzo[d]isothiazole-4-carbonitrile consists of a benzene ring fused to an isothiazole moiety, with a cyano (-CN) substituent at the 4-position of the heterocyclic ring. The isothiazole component contains sulfur and nitrogen atoms at positions 1 and 2, respectively, contributing to its electron-deficient nature. The cyano group further enhances this electron-withdrawing effect, influencing reactivity and intermolecular interactions .
Table 1: Key Structural and Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄N₂S |
| Molecular Weight | 160.20 g/mol |
| CAS Number | 1510701-21-9 |
| Density | Not reported |
| Boiling/Melting Points | Not available |
The compound’s planar structure and conjugation across the benzene-isothiazole system enable unique electronic properties, such as pronounced π-π stacking capabilities and charge-transfer interactions . These traits are critical for its applications in optoelectronic materials and pharmaceutical design.
Synthesis and Characterization
Synthetic Routes
The synthesis of benzo[d]isothiazole-4-carbonitrile derivatives often involves cyclization strategies or functionalization of preformed isothiazole cores. A notable method involves the bromination of 5-bromoisothiazole-4-carbonitrile in carbon tetrachloride, yielding 3,5-dibromoisothiazole-4-carbonitrile and its thiobis derivative as byproducts . This reaction proceeds via electrophilic aromatic substitution, with bromine acting as both a halogenating agent and oxidant.
Table 2: Representative Synthesis Methods
Characterization relies on spectroscopic techniques:
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FTIR: A ν(C≡N) stretch at ~2334 cm⁻¹ confirms the cyano group .
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NMR: Quaternary carbon resonances in the 13C spectrum verify the aromatic and cyano carbons .
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MS: Molecular ion peaks (e.g., m/z 407 for dimeric forms) corroborate stoichiometry .
Neuroprotective and Anti-inflammatory Effects
Recent investigations highlight the compound’s ability to suppress neuroinflammation by inhibiting microglial activation. In murine models, derivatives reduced pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) by >50% at 10 μM concentrations . This aligns with structural analogs’ roles in mitigating oxidative stress in neuronal cells .
Comparative Analysis with Structural Analogs
Electronic and Reactivity Differences
The 4-cyano substitution distinguishes benzo[d]isothiazole-4-carbonitrile from related heterocycles. For example, benzothiazole lacks the sulfur-nitrogen bond, reducing its electron-deficient character, while benzo[d]thiazole-4-carbonitrile exhibits altered regioselectivity in electrophilic substitutions .
Table 4: Comparison with Analogous Heterocycles
| Compound | Core Structure | Key Properties |
|---|---|---|
| Benzothiazole | Benzene + thiazole | Broad antimicrobial activity |
| Benzo[d]thiazole-4-carbonitrile | Benzene + thiazole + CN | Enhanced electrophilicity |
| Benzo[c]isothiazole | Benzene + isothiazole | Limited biological data |
The cyano group’s electron-withdrawing nature increases benzo[d]isothiazole-4-carbonitrile’s susceptibility to nucleophilic attack at the 5-position, enabling diverse functionalization .
Recent Advances and Future Directions
Catalytic Applications
Isothiazole-metal complexes, such as palladium adducts, have emerged as catalysts for cross-coupling reactions in aqueous media. These "green chemistry" approaches leverage the heterocycle’s ability to stabilize metal centers while maintaining catalytic activity .
Drug Discovery Opportunities
Ongoing research aims to optimize the compound’s pharmacokinetic profile through:
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